3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
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Overview
Description
3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine ring, a benzenesulfonyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where benzenesulfonyl chloride reacts with the imidazole derivative in the presence of a base such as triethylamine.
Attachment of the Pyridine Ring: The final step involves the nucleophilic substitution reaction where the sulfanyl group of the imidazole derivative reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a benzenethiol group.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and iodosobenzene.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzenethiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- **4-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
- **2-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Uniqueness
3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of a pyridine ring, benzenesulfonyl group, and imidazole moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[[1-(benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c19-22(20,14-6-2-1-3-7-14)18-10-9-17-15(18)21-12-13-5-4-8-16-11-13/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDKAMVLVSGLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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